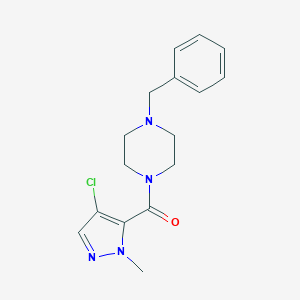
(4-BENZYLPIPERAZINO)(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-BENZYLPIPERAZINO)(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE is a complex organic compound that features a piperazine ring substituted with a benzyl group and a pyrazole ring substituted with a chlorine atom and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERAZINO)(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Chlorination and methylation: The pyrazole ring is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide.
Formation of the piperazine ring: This involves the reaction of ethylenediamine with benzyl chloride under basic conditions.
Coupling of the two rings: The final step involves coupling the benzylpiperazine with the chloromethylpyrazole using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(4-BENZYLPIPERAZINO)(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-BENZYLPIPERAZINO)(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions of piperazine and pyrazole derivatives with biological targets. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mécanisme D'action
The mechanism of action of (4-BENZYLPIPERAZINO)(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with receptors in the central nervous system, while the pyrazole ring can interact with enzymes involved in various metabolic pathways. The exact mechanism would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-benzylpiperazin-1-yl)(4-chloro-1H-pyrazol-5-yl)methanone: Lacks the methyl group on the pyrazole ring.
(4-benzylpiperazin-1-yl)(4-methyl-1H-pyrazol-5-yl)methanone: Lacks the chlorine atom on the pyrazole ring.
(4-benzylpiperazin-1-yl)(4-chloro-1-methyl-1H-pyrazol-3-yl)methanone: The chlorine and methyl groups are on different positions of the pyrazole ring.
Uniqueness
The uniqueness of (4-BENZYLPIPERAZINO)(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHANONE lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C16H19ClN4O |
|---|---|
Poids moléculaire |
318.8 g/mol |
Nom IUPAC |
(4-benzylpiperazin-1-yl)-(4-chloro-2-methylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C16H19ClN4O/c1-19-15(14(17)11-18-19)16(22)21-9-7-20(8-10-21)12-13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3 |
Clé InChI |
ZKZXOGDIPKGZOV-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
SMILES canonique |
CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















